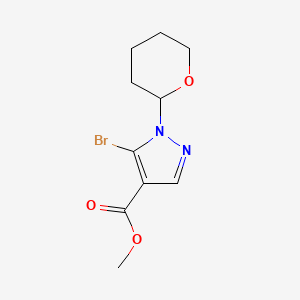

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a bromine atom at position 5, a tetrahydropyranyl (oxan-2-yl) group at position 1, and a methyl ester at position 4. The oxan-2-yl group acts as a sterically demanding, electron-donating substituent due to its ether oxygen, while the methyl ester contributes to moderate lipophilicity. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where the bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name |

methyl 5-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVKDOWUUBOZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2CCCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130823 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434142-09-2 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Oxan-2-yl Group Introduction: The oxan-2-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxane derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 5-substituted pyrazole derivatives.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of oxidized pyrazole derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry due to its biological activity:

- Antifungal Properties : Research indicates that pyrazole derivatives exhibit antifungal activity, making this compound a candidate for developing new antifungal agents .

Agricultural Science

The compound's structure suggests potential applications in agricultural science:

- Pesticide Development : The incorporation of pyrazole derivatives into pesticide formulations may enhance efficacy against various pests due to their biological activity .

Material Science

In material science, this compound can be utilized in:

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength.

Case Study 1: Antifungal Activity

A study examined the antifungal effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of fungal growth in vitro, suggesting its potential as a therapeutic agent against fungal infections .

Case Study 2: Pesticide Formulation

Research on the formulation of pesticides using pyrazole derivatives demonstrated improved pest control efficacy when this compound was included in the mixture. This study highlights its role in enhancing the biological activity of existing pesticides .

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and oxan-2-yl group can enhance binding affinity and selectivity towards target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall binding strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with variations in the 1-position substituent and ester groups. Key differences in electronic, steric, and physicochemical properties are summarized below.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Comparative Insights

Substituent Effects at the 1-Position

- This contrasts with aryl substituents (e.g., 4-bromophenyl ), which introduce electron-withdrawing effects, altering reaction kinetics .

- Alkenyl Groups : Compounds like ethyl 5-bromo-1-(pent-4-en-1-yl)-1H-pyrazole-4-carboxylate offer sites for additional reactions (e.g., cycloadditions), which are absent in the oxan-2-yl analogue.

Ester Group Influence

- Methyl vs. Ethyl Esters : Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., ), affecting solubility in polar solvents. Ethyl esters may exhibit slower hydrolysis rates due to increased steric hindrance .

Bromine Reactivity

All compared compounds retain bromine at position 5, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, the electronic environment of the pyrazole ring—modulated by the 1-position substituent—can influence reaction efficiency. For example, electron-withdrawing groups (e.g., 4-bromophenyl ) may activate the bromine for nucleophilic displacement.

Biological Activity

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C10H13BrN2O3

- Molecular Weight : 303.13 g/mol

- CAS Number : 1434142-09-2

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the bromine atom and the pyrazole ring enhances its reactivity, enabling it to modulate enzyme activity and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Interaction : It can potentially bind to receptors involved in pain modulation, providing analgesic properties.

- Antimicrobial Activity : Its structure allows for interactions with bacterial cell membranes, leading to antimicrobial effects.

Biological Activities

This compound has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers such as TNF-α and IL-6 in vitro . This suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).

3. Analgesic Effects

Preliminary studies indicate that this compound may possess analgesic properties, potentially useful in pain management therapies .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Q & A

Q. What are the standard synthetic routes for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, and how is purity ensured?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by bromination and tetrahydropyranyl (THP) protection. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids, which are re-esterified to yield the target compound. Purity is confirmed using HPLC (>98% purity threshold) and melting point analysis. Spectral techniques (¹H/¹³C NMR, IR) validate structural integrity .

Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : Assigns substituent positions (e.g., bromine at C5, THP group at N1) via chemical shifts and coupling patterns.

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

- Mass spectrometry : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

- Melting point analysis : Verifies crystallinity and absence of impurities .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize pyrazole-aryl derivatives from this compound?

- Catalytic system : Use Pd(PPh₃)₄ (5 mol%) with K₃PO₄ as a base in degassed DMF/H₂O (3:1).

- Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere.

- Workup : Filter through Celite, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc). Monitor reaction progress using TLC and LC-MS .

Q. What mechanistic insights explain regioselectivity in the cyclocondensation step during synthesis?

Regioselectivity arises from electronic and steric effects. The THP group at N1 directs electrophilic bromination to C5 due to decreased electron density at C4 (from the ester group). DFT calculations can model charge distribution and transition states to predict reactivity patterns .

Q. How can computational methods (e.g., DFT) predict the compound’s physicochemical properties and reactivity?

- Software : Gaussian or Amsterdam Density Functional (ADF) packages calculate HOMO-LUMO gaps, electrostatic potentials, and bond dissociation energies.

- Applications : Predict solubility, stability under acidic/basic conditions, and sites prone to nucleophilic attack .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion).

- 2D NMR (COSY, NOESY) : Clarifies through-space and through-bond correlations.

- Isotopic labeling : Traces unexpected substituent effects or degradation pathways .

Q. How can environmental impact studies assess the persistence of this compound in ecosystems?

- Fate studies : Use LC-MS/MS to track degradation products in soil/water matrices under varying pH and UV exposure.

- Ecotoxicology : Conduct OECD 207 (earthworm) and 201 (algae) tests to evaluate acute/chronic toxicity.

- QSAR modeling : Predict bioaccumulation potential using logP and molecular volume parameters .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.